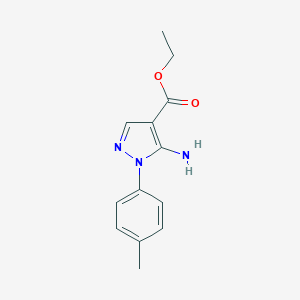

Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

Beschreibung

Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate (CAS RN: 15001-11-3) is a pyrazole-based compound characterized by a 4-methylphenyl group at position 1 and an ethyl carboxylate ester at position 4 of the pyrazole ring. Its molecular formula is $ \text{C}{13}\text{H}{15}\text{N}{3}\text{O}{2} $, with a molecular weight of 261.28 g/mol. This compound is commercially available (e.g., Santa Cruz Biotechnology, Catalog #sc-300630) and is typically synthesized via cyclocondensation reactions involving hydrazine derivatives and β-keto esters .

Pyrazole derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties.

Eigenschaften

CAS-Nummer |

150011-11-3 |

|---|---|

Molekularformel |

C13H15N3O2 |

Molekulargewicht |

245.28 g/mol |

IUPAC-Name |

ethyl 5-amino-1-(4-methylphenyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C13H15N3O2/c1-3-18-13(17)11-8-15-16(12(11)14)10-6-4-9(2)5-7-10/h4-8H,3,14H2,1-2H3 |

InChI-Schlüssel |

HYLAFESEWXPMFD-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C)N |

Kanonische SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions and Procedure

-

Reactants :

-

Process :

-

Yield :

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the electrophilic β-carbon of EMCA, followed by cyclization and elimination of ethanol to form the pyrazole ring.

Alternative Synthesis via Toluene-Mediated Cyclization

A patent method for synthesizing methyl-substituted pyrazoles can be adapted for the 4-methylphenyl variant by substituting methyl hydrazine with 4-methylphenylhydrazine.

Key Steps:

-

Reactants :

-

Procedure :

-

Work-Up :

Advantages :

-

Toluene’s low polarity enhances reaction control.

Beckmann Rearrangement Approach

Though less direct, abnormal Beckmann rearrangement of o-chloroaldehyde derivatives offers an alternative pathway. While this method primarily yields cyano-substituted pyrazoles, hydrolysis of the nitrile group could generate the carboxylate.

Limitations:

-

Requires multiple steps (rearrangement + hydrolysis).

Comparative Analysis of Synthetic Routes

*Estimated based on analogous reactions.

Optimization Strategies

Solvent Selection:

Temperature Control:

Work-Up Modifications:

Challenges and Solutions

Challenge 1: Hydrazine Solubility

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, substituted pyrazoles, and various functionalized pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties

Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is being investigated for its potential in developing anti-inflammatory and analgesic medications. Research indicates that derivatives of this compound can effectively inhibit cyclooxygenase enzymes, which are pivotal in the inflammatory response. This makes it a promising candidate for alternative treatments to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study: Synthesis of Pyrazole Derivatives

A study conducted by Elgazwy et al. (2012) synthesized various pyrazole derivatives using this compound as a starting material. The synthesized compounds exhibited significant antibacterial activity, indicating the potential for developing new antibiotics .

Agricultural Chemistry

Agrochemical Synthesis

The compound plays a crucial role as an intermediate in synthesizing agrochemicals, particularly herbicides and fungicides. Its derivatives have shown enhanced efficacy in protecting crops against pests while promoting higher yields .

Data Table: Herbicidal Efficacy of Pyrazole Derivatives

| Compound Name | Application Type | Efficacy (%) | Reference |

|---|---|---|---|

| Pyrazole A | Herbicide | 85 | |

| Pyrazole B | Fungicide | 90 | |

| Pyrazole C | Insecticide | 78 |

Material Science

Development of Polymers and Coatings

this compound is utilized in creating novel polymers and coatings that exhibit enhanced durability and resistance to environmental degradation. These properties are essential for applications in various industrial sectors .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is employed to study enzyme inhibition mechanisms and receptor binding interactions. Such studies are vital for understanding biological pathways and developing targeted therapies for diseases .

Analytical Chemistry

Chromatographic Standards

The compound serves as a standard in chromatographic methods, facilitating the analysis of complex mixtures. Its stability and defined chemical properties ensure accurate results in quality control processes across laboratories .

Wirkmechanismus

The mechanism of action of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the pyrazole ring .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Varying Aryl Substituents

The aryl group at position 1 significantly impacts physicochemical and biological properties. Key analogues include:

Key Observations :

- Electronic Effects : Bromine (electron-withdrawing) and methoxy (electron-donating) groups alter electronic density on the pyrazole ring, affecting reactivity and interaction with biological targets .

- Lipophilicity : The 4-methylphenyl group (logP ~2.5) offers moderate lipophilicity, whereas the sulfamoyl derivative (logP ~1.8) is more hydrophilic, impacting pharmacokinetics .

- Crystallinity : Derivatives with bulky substituents (e.g., 4-bromo) exhibit distinct hydrogen-bonding networks, as shown in X-ray diffraction studies .

Analogues with Modified Ester Groups

Variations in the ester moiety influence metabolic stability and hydrolysis rates:

Key Observations :

- Hydrolysis Stability : Ethyl esters generally exhibit slower hydrolysis than methyl esters, prolonging bioavailability .

- Solubility : Hydroxyethyl derivatives improve aqueous solubility, critical for parenteral formulations .

Analogues with Functional Group Modifications

Substituents at position 5 (amino group) or additional functional groups modulate bioactivity:

Key Observations :

Biologische Aktivität

Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate (CAS: 15001-11-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis, and potential therapeutic applications of this compound, supported by research findings and case studies.

- Molecular Formula : C₁₃H₁₅N₃O₂

- Molecular Weight : 245.28 g/mol

- Melting Point : 114–116 °C

- Purity : ≥95% .

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonohydrazide with ethyl 2-cyano-3-ethoxyacrylate under reflux conditions. The process yields satisfactory results, often with high purity and yield rates ranging from 60% to 96% .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a similar structure exhibit antiproliferative effects against various cancer cell lines:

- Liver Cancer (HepG2) : The compound showed a mean growth inhibition percentage of 54.25%, indicating significant antiproliferative activity .

- Cervical Cancer (HeLa) : Demonstrated a growth inhibition percentage of 38.44%, suggesting moderate effectiveness against this cell type .

These findings align with broader research indicating that pyrazole-based compounds can inhibit tumor growth in several cancer types, including lung, colorectal, and breast cancers .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research into SAR has revealed that variations at the N1 position significantly affect the compound's efficacy against cancer cells. For instance, substituents at this position can enhance or diminish antiproliferative activity across different cell lines .

Case Studies

Several case studies have explored the pharmacological properties of pyrazole derivatives:

- Anticancer Studies : A study involving a series of pyrazole derivatives demonstrated that modifications led to enhanced activity against MDA-MB-231 (breast cancer) and other cell lines. The findings suggest that this compound could serve as a lead compound for developing new anticancer agents .

- Toxicity Assessments : Preliminary toxicity assessments indicate that while some derivatives exhibit significant anticancer activity, they may also show varying levels of cytotoxicity towards normal cells. This highlights the importance of optimizing structural features to maximize therapeutic benefits while minimizing adverse effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives. For example, intermediate 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is formed using DMF-DMA as a catalyst, followed by hydrolysis to yield carboxylic acid derivatives . Characterization involves IR spectroscopy (C=O stretching at ~1700 cm⁻¹), ¹H-NMR (δ 1.3 ppm for ethyl CH₃, δ 4.2 ppm for OCH₂), and elemental analysis to confirm purity (>97%) .

Q. How is the compound’s purity validated in pharmacological studies?

- Methodological Answer : Purity is assessed via HPLC with UV detection (λ = 254 nm) and thin-layer chromatography (TLC) using silica gel plates. For instance, in anti-inflammatory activity studies, compounds are purified by recrystallization (e.g., MeOH/water) and validated by melting point consistency (e.g., 102–103°C) and LC-MS (purity >95% by UV) .

Advanced Research Questions

Q. What crystallographic techniques are used to resolve the 3D structure of this pyrazole derivative?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed. Data collection uses Bruker AXS diffractometers (Mo-Kα radiation, λ = 0.71073 Å), with refinement via SHELXL-2018 (R factor <0.05). The orthorhombic crystal system (space group Pna2₁) and hydrogen-bonding networks (e.g., N–H···O interactions) are visualized using ORTEP-3 .

Q. How can computational methods predict the compound’s reactivity and electronic properties?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps. Solvent effects (e.g., DMSO) are modeled using the Polarizable Continuum Model (PCM) . Results correlate with experimental UV-Vis spectra (λmax ~290 nm) .

Q. How to address contradictory data in pharmacological assays (e.g., COX-2 inhibition vs. ulcerogenic activity)?

- Methodological Answer : Use dose-response curves (IC₅₀ values) and molecular docking (PDB: 5KIR for COX-2) to identify selectivity. For example, substituent modifications (e.g., replacing 4-methylphenyl with 4-fluorophenyl) reduce ulcerogenicity while maintaining potency. Validate via in vivo models (e.g., carrageenan-induced edema) and histopathological analysis .

Q. What strategies optimize yield in scaled-up synthesis without compromising purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.